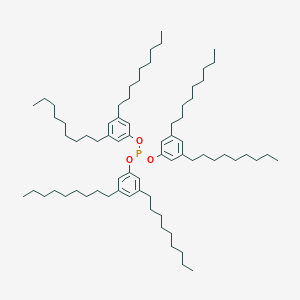

Tris(dinonylphenyl) phosphite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(dinonylphenyl) phosphite is a useful research compound. Its molecular formula is C72H123O3P and its molecular weight is 1067.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

TNPP undergoes hydrolysis in the presence of water, forming phosphoric acid , nonylphenol , and phenol :

C45H69O3P+3H2O→H3PO4+3C15H24O+C6H5OH

This reaction is critical in environmental contexts, as nonylphenol is a persistent endocrine disruptor . Hydrolysis rates increase under:

Role in Polymer Stabilization

TNPP functions as a hydroperoxide decomposer in synthetic rubbers and polyvinyl chloride (PVC) :

-

Reaction with hydroperoxides :

ROOH+TNPP→ROH+Phosphate derivativesThis prevents oxidative chain scission, maintaining polymer integrity .

-

Synergy with amines : TNPP’s hydrolytic stability is temporarily enhanced by amines like tris(isopropanol)amine (TiPA), though this combination is unsuitable for food-contact PVC due to migration risks .

Biological Interactions

TNPP induces oxidative stress in biological systems:

-

Reactive oxygen species (ROS) generation : Exposure to TNPP (10–50 μM) increases intracellular ROS levels by 35–60% in HEK293T renal cells, triggering apoptosis .

-

CYTOR lncRNA downregulation : TNPP suppresses CYTOR expression, exacerbating cellular damage .

Degradation in Food Packaging

TNPP in food-contact polymers degrades into nonylphenol via:

A study quantifying TNPP in multilayer laminates found nonylphenol migration at 0.2–1.8 μg/kg food, necessitating stringent analytical controls .

Comparative Analysis with Analogues

| Property | TNPP | Di(nonylphenyl) phenylphosphite | Nonylphenol |

|---|---|---|---|

| Hydrolytic Stability | Moderate | Low | N/A |

| Chloride Content (ppm) | <20 | 150–300 | N/A |

| Environmental Impact | High (nonylphenol) | Moderate | Severe (EDC) |

TNPP’s balance of reactivity and stability makes it irreplaceable in polymer stabilization despite environmental concerns .

Propiedades

Número CAS |

1333-21-7 |

|---|---|

Fórmula molecular |

C72H123O3P |

Peso molecular |

1067.7 g/mol |

Nombre IUPAC |

tris[3,5-di(nonyl)phenyl] phosphite |

InChI |

InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-65(50-44-38-32-26-20-14-8-2)59-70(58-64)73-76(74-71-60-66(51-45-39-33-27-21-15-9-3)56-67(61-71)52-46-40-34-28-22-16-10-4)75-72-62-68(53-47-41-35-29-23-17-11-5)57-69(63-72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |

Clave InChI |

WRSPWQHUHVRNFV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |

SMILES canónico |

CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |

Key on ui other cas no. |

1333-21-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.